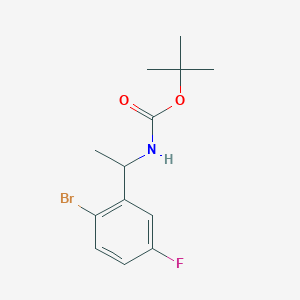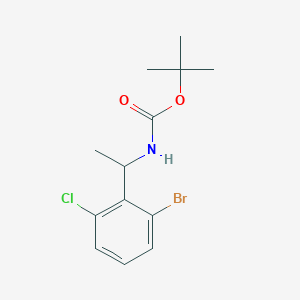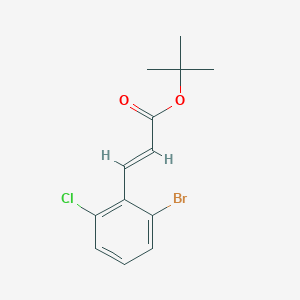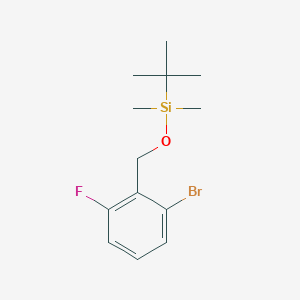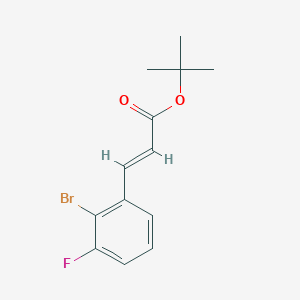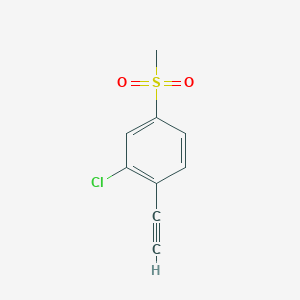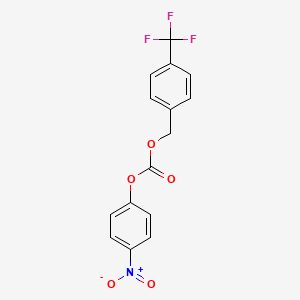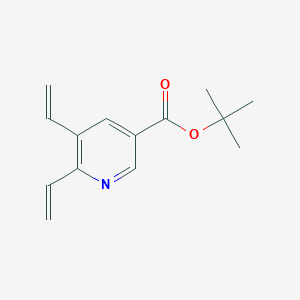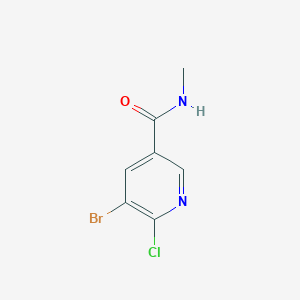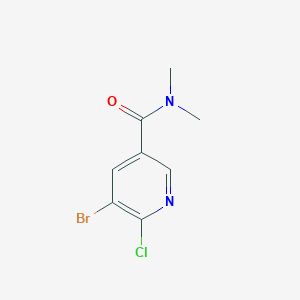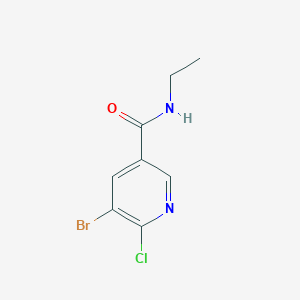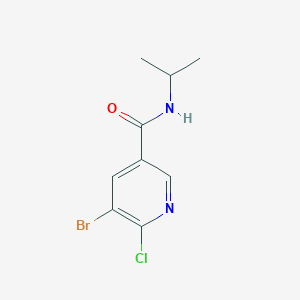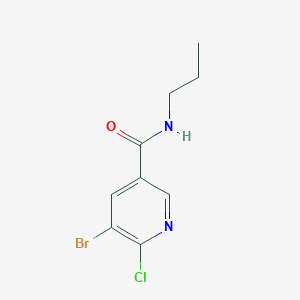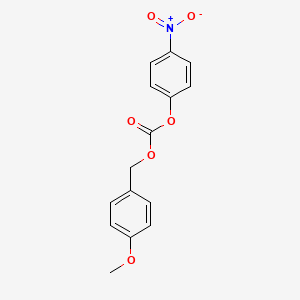
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is an organic compound that features both methoxy and nitro functional groups attached to a carbonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate typically involves the reaction of (4-methoxyphenyl)methanol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-methoxyphenyl)methyl (4-aminophenyl) carbonate.
Substitution: Formation of various substituted carbonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is used as a reagent in organic synthesis. It can serve as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from these functional groups.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbonate esters. It can also be used as a model compound to investigate the mechanisms of ester hydrolysis.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical compounds
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can participate in redox reactions, while the methoxy group can undergo deprotection reactions under acidic or basic conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-methoxyphenyl)methyl (4-aminophenyl) carbonate: Similar structure but with an amine group instead of a nitro group.
(4-methoxyphenyl)methyl (4-chlorophenyl) carbonate: Similar structure but with a chloro group instead of a nitro group.
(4-methoxyphenyl)methyl (4-hydroxyphenyl) carbonate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and properties. The nitro group can undergo reduction to form amines, while the methoxy group can be deprotected to form phenols. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-13-6-2-11(3-7-13)10-21-15(17)22-14-8-4-12(5-9-14)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASPZMGXQGUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
